molecular formula C11H20O2 B15404612 Ethyl 3-ethylhept-2-enoate CAS No. 922177-49-9

Ethyl 3-ethylhept-2-enoate

Cat. No.: B15404612
CAS No.: 922177-49-9
M. Wt: 184.27 g/mol
InChI Key: SOBLALDYGBRGOE-UHFFFAOYSA-N
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Description

Contextualization within α,β-Unsaturated Ester Chemistry

α,β-Unsaturated esters are a well-established class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group of an ester. This structural motif imparts unique reactivity, making them valuable intermediates in a plethora of organic transformations. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon, providing chemists with a powerful tool for carbon-carbon bond formation.

Key reactions involving α,β-unsaturated esters include:

Michael Addition: The addition of nucleophiles to the β-position.

Diels-Alder Reaction: Where the double bond can act as a dienophile.

Reduction: Selective reduction of the double bond or the ester group.

Epoxidation: Formation of an epoxide across the double bond.

The specific arrangement of an ethyl group at the 3-position and a heptenoate chain in Ethyl 3-ethylhept-2-enoate places it within this reactive family of molecules.

Significance and Research Rationale for this compound

The scientific significance of this compound appears to be minimal based on the currently accessible body of research. A singular mention in a doctoral thesis titled "Enzymatic asymmetric reduction of isolated carbon−carbon double bonds by archaeal geranylgeranyl reductases" provides the only known context for its synthesis in a research setting. rsc.org

The thesis briefly describes the synthesis of this compound, designated as compound 33a . rsc.org The reaction was performed on a 24 mmol scale using commercial lithium diisopropylamide (LDA), a strong, non-nucleophilic base commonly used to generate enolates. rsc.org The synthesis resulted in a very low yield of 2.4%. rsc.org Furthermore, an attempt to separate the E/Z isomers via flash chromatography resulted in an enantiomeric excess (ee) of only 6.5%. rsc.org This low yield and poor stereoselectivity may suggest that the synthesis of this specific compound is challenging or that it was not the primary focus of the research, but rather a substrate for the enzymatic reduction studies.

The rationale for its inclusion in this particular study was likely to investigate the substrate scope of archaeal geranylgeranyl reductases on a non-natural, synthetically derived α,β-unsaturated ester. However, without further data from the thesis or other publications, the full context and the results of the enzymatic reduction on this specific substrate remain unknown.

Historical Overview of Relevant Enoate Chemistry

The chemistry of enoates and their precursors, enolates, has a rich history that forms the bedrock of modern organic synthesis. The concept of enolates, the reactive intermediates in many enoate syntheses, dates back to the late 19th century.

Key historical developments relevant to the synthesis of α,β-unsaturated esters include:

Claisen Condensation: Discovered by Rainer Ludwig Claisen in 1881, this reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester, which can be a precursor to α,β-unsaturated esters.

Reformatsky Reaction: First reported by Sergey Reformatsky in 1887, this reaction utilizes an organozinc reagent derived from an α-halo ester to react with aldehydes or ketones, forming β-hydroxy esters which can be dehydrated to α,β-unsaturated esters.

Wittig Reaction: Developed by Georg Wittig in the 1950s (Nobel Prize in Chemistry, 1979), this reaction provides a reliable method for the synthesis of alkenes, including α,β-unsaturated esters, from aldehydes or ketones and a phosphonium (B103445) ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that often provides better yields and stereoselectivity, particularly for the synthesis of (E)-α,β-unsaturated esters.

These foundational reactions have been refined and expanded upon over decades, providing a robust toolbox for the synthesis of a wide array of α,β-unsaturated esters. However, the specific application of these methods for the synthesis of this compound is not detailed in the available literature beyond the brief mention of the use of LDA.

Interactive Data Tables

Due to the lack of specific experimental data for this compound in the public domain, detailed data tables for this compound cannot be generated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922177-49-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 3-ethylhept-2-enoate

InChI

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-11(12)13-6-3/h9H,4-8H2,1-3H3

InChI Key

SOBLALDYGBRGOE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(=O)OCC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Ethylhept 2 Enoate

Direct Synthesis Approaches

Direct approaches to Ethyl 3-ethylhept-2-enoate primarily involve the formation of the central C2-C3 double bond through olefination reactions, cross-coupling methods, or condensation strategies.

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. alfa-chemistry.com For the synthesis of this compound, this strategy employs the reaction between pentanal and the carbanion generated from a phosphonate (B1237965) ester, such as triethyl phosphonoacetate or a related α-substituted variant.

The process begins with the deprotonation of the phosphonate ester using a suitable base, like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), to form a nucleophilic phosphonate carbanion. wikipedia.orgalfa-chemistry.com This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of pentanal. The resulting intermediate eliminates a water-soluble dialkyl phosphate (B84403) salt to form the alkene. wikipedia.org A significant advantage of the HWE reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.com The reaction generally exhibits high (E)-stereoselectivity, yielding predominantly (E)-Ethyl 3-ethylhept-2-enoate. organic-chemistry.orgalfa-chemistry.com

Table 1: Horner-Wadsworth-Emmons Reaction Components and Conditions

ComponentRoleExample
AldehydeElectrophilePentanal
Phosphonate EsterCarbanion PrecursorEthyl 2-(diethylphosphono)propanoate
BaseDeprotonating AgentSodium Hydride (NaH)
SolventReaction MediumTetrahydrofuran (THF)
Productα,β-Unsaturated Ester(E)-Ethyl 3-ethylhept-2-enoate

Wittig and Related Olefination Reactions

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of alkene synthesis. lumenlearning.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. lumenlearning.commasterorganicchemistry.com To synthesize this compound, pentanal is treated with a stabilized ylide, such as ethyl 2-(triphenylphosphoranylidene)propanoate.

The Wittig reagent is typically prepared in a two-step sequence. First, an alkyl halide (e.g., ethyl 2-bromopropanoate) reacts with triphenylphosphine (B44618) via an SN2 reaction to form a phosphonium (B103445) salt. lumenlearning.commasterorganicchemistry.com This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi), to generate the ylide. lumenlearning.com The reaction of the ylide with the aldehyde proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate. lumenlearning.comorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. lumenlearning.com When using a stabilized ylide, the Wittig reaction generally favors the formation of the (E)-alkene isomer due to the reversibility of the initial steps, which allows for thermodynamic equilibration. organic-chemistry.orgwikipedia.org

Table 2: Wittig Reaction Components for this compound Synthesis

ComponentRoleExample
AldehydeElectrophilePentanal
Phosphonium SaltYlide Precursor(1-Ethoxycarbonyl)ethyltriphenylphosphonium bromide
BaseDeprotonating Agentn-Butyllithium (n-BuLi)
Productα,β-Unsaturated Ester(E)-Ethyl 3-ethylhept-2-enoate
ByproductDriving ForceTriphenylphosphine oxide

Palladium-Catalyzed Cross-Coupling Methods (e.g., Heck-type reactions)

Palladium-catalyzed cross-coupling reactions represent a versatile approach to C-C bond formation. While the Heck reaction traditionally couples an alkene with an unsaturated halide, related palladium-catalyzed methods can be adapted for the synthesis of substituted alkenes like this compound. One such strategy is the palladium-catalyzed α-alkenylation of an ester enolate.

This approach would involve the reaction of an enolate, derived from an ester like ethyl propanoate, with a vinyl halide, such as 1-halopent-1-ene, in the presence of a palladium catalyst and a suitable ligand. rsc.org The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the vinyl halide, followed by transmetalation or direct reaction with the ester enolate, and subsequent reductive elimination to yield the α,β-unsaturated ester product and regenerate the catalyst. rsc.org While highly effective for arylations, the alkenylation of ester enolates can be more challenging. rsc.org Efficiently synthesizing this compound via this method would require careful optimization of the catalyst system, ligands, and reaction conditions to control regioselectivity and ensure high yields. nih.govresearchgate.net

Condensation Reactions Utilizing Aldehydes and Ester Precursors

Condensation reactions provide a classical and direct route to α,β-unsaturated esters. An aldol-type condensation is a plausible pathway for synthesizing this compound. This process involves the reaction of an ester enolate with an aldehyde, followed by dehydration.

In this scenario, ethyl propanoate is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding ester enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanal to form a β-hydroxy ester intermediate (ethyl 3-hydroxy-2-ethylheptanoate). The final step is the dehydration of this intermediate under acidic or basic conditions to introduce the C2-C3 double bond, yielding this compound. The dehydration step is crucial for the formation of the conjugated system. Related condensation reactions, such as the Knoevenagel condensation, could also be employed, typically involving a dicarbonyl compound that undergoes condensation with the aldehyde, followed by a decarboxylation step.

Stereoselective Synthesis of this compound Isomers

The C2-C3 double bond in this compound can exist as either the (E) or (Z) isomer. The control of this stereochemistry is a critical aspect of its synthesis, particularly in applications where only one isomer is biologically active or desired.

Control of (E/Z) Isomerism in Olefination Reactions

Olefination reactions like the HWE and Wittig reactions offer well-established methods for controlling the E/Z geometry of the resulting alkene. organic-chemistry.org

Horner-Wadsworth-Emmons Reaction: The standard HWE reaction conditions (e.g., using NaH as a base in THF) strongly favor the formation of the thermodynamically more stable (E)-isomer. wikipedia.orgalfa-chemistry.com This selectivity arises from the reversibility of the initial addition step, allowing the intermediates to equilibrate to a sterically favored anti-periplanar transition state before elimination. organic-chemistry.orgalfa-chemistry.com To achieve high selectivity for the (Z)-isomer, the Still-Gennari modification is employed. wikipedia.orgyoutube.com This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethoxy) and a combination of a strong, non-coordinating base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) and a crown ether in a polar aprotic solvent at low temperatures. organicchemistrydata.org These conditions favor kinetic control, leading to the syn-oxaphosphetane intermediate which rapidly eliminates to form the (Z)-alkene. youtube.com

Wittig Reaction: For stabilized ylides, which are used to synthesize this compound, the Wittig reaction is typically (E)-selective under standard lithium-free conditions (e.g., using NaH or NaOMe as the base). organic-chemistry.orgwikipedia.org The reversibility of the betaine (B1666868) formation allows for equilibration to the more stable threo-betaine, which leads to the (E)-alkene. wikipedia.org Achieving high (Z)-selectivity with stabilized ylides is generally more difficult than in the HWE reaction and often requires substrate-specific modifications rather than a general protocol.

Table 3: Stereoselective Control in Olefination Reactions

ReactionConditionsPredominant IsomerRationale
Horner-Wadsworth-Emmons (Standard) NaH or NaOMe, THF(E)Thermodynamic Control
Horner-Wadsworth-Emmons (Still-Gennari) KHMDS, 18-crown-6, THF, -78 °C(Z)Kinetic Control
Wittig (Stabilized Ylide) NaH, DMF or THF(E)Thermodynamic Control

Enantioselective Approaches to Chiral Derivatives

While this compound itself is not chiral, the introduction of substituents at various positions can lead to the formation of chiral derivatives. The development of enantioselective methods to access these derivatives is a key area of research, enabling the synthesis of stereochemically defined molecules.

One promising strategy involves the use of organocatalysis. Asymmetric organocatalytic reactions have emerged as a powerful tool for the enantioselective synthesis of a wide range of compounds. acs.orgmdpi.com For instance, the conjugate addition of nucleophiles to α,β-unsaturated systems, catalyzed by chiral amines or phosphoric acids, can establish stereocenters with high enantioselectivity. While a direct enantioselective synthesis of a substituted this compound derivative via this method is yet to be reported, the general principle is well-established. For example, the asymmetric conjugate addition of a carbon nucleophile to an α,β-unsaturated ester, followed by trapping of the resulting enolate, could potentially introduce a substituent at the β-position in a stereocontrolled manner.

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into one of the reactants, directing the stereochemical outcome of a subsequent reaction. In the context of the Horner-Wadsworth-Emmons (HWE) reaction, a chiral phosphonate reagent could be employed. While the primary focus of the HWE reaction is to control the geometry of the double bond, chiral variants of the phosphonate reagent have been developed to induce enantioselectivity in the formation of chiral alkenes.

Furthermore, enantioselective annulation reactions catalyzed by bifunctional phosphines offer a pathway to complex chiral molecules. For example, the [3+2] annulation of α-substituted allenoates with β,γ-unsaturated N-sulfonylimines, catalyzed by a dipeptide phosphine (B1218219), has been shown to produce highly functionalized cyclopentenes with excellent enantioselectivity. nih.gov This type of methodology could potentially be adapted to create chiral cyclic derivatives incorporating the core structure of this compound.

The development of these and other enantioselective strategies will be crucial for unlocking the full potential of this compound as a building block in the synthesis of complex, single-enantiomer target molecules.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be made more environmentally benign through several approaches.

A significant advancement in this area is the development of solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination offers substantial environmental benefits. A highly E-selective solvent-free Horner-Wadsworth-Emmons reaction has been reported, utilizing the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of potassium carbonate. rsc.org This method has been successfully applied to the reaction of triethyl phosphonoacetate with various aldehydes, affording α,β-unsaturated esters with high selectivity. rsc.org Adapting this solvent-free protocol to the synthesis of this compound from pentanal and a suitable phosphonate reagent would represent a significant step towards a greener process.

Furthermore, the use of visible-light-promoted organocatalytic aerobic oxidation presents a green alternative for the synthesis of α,β-unsaturated carbonyl compounds from their corresponding silyl (B83357) enol ethers. rsc.org This method utilizes a cheap organic dye as a photosensitizer and oxygen from the air as the oxidant, avoiding the need for harsh and toxic oxidizing agents.

The table below summarizes some green chemistry approaches applicable to the synthesis of α,β-unsaturated esters like this compound.

Green Chemistry ApproachDescriptionPotential Application to this compound Synthesis
Solvent-Free Synthesis Conducting reactions without a solvent medium, reducing waste and potential environmental impact.Application of DBU-catalyzed solvent-free Horner-Wadsworth-Emmons reaction conditions. rsc.org
Catalytic Methods Utilizing catalysts to increase reaction efficiency and reduce waste, improving atom economy.Boronic acid-catalyzed condensation of a ketene (B1206846) acetal (B89532) with pentanal. nih.gov
Visible-Light Photocatalysis Using visible light and a photocatalyst to drive chemical reactions, often under mild conditions.Synthesis from a corresponding silyl enol ether via organocatalytic aerobic oxidation. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the future direction of chemical manufacturing.

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Ethylhept 2 Enoate

Reactions Involving the α,β-Unsaturated Ester Moiety

The reactivity of the α,β-unsaturated ester functionality in Ethyl 3-ethylhept-2-enoate is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon. This dual reactivity allows for a variety of addition reactions.

Conjugate Additions (Michael Additions)

Conjugate addition, or Michael addition, is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. wikipedia.org This type of addition is also referred to as 1,4-nucleophilic addition. wikipedia.org The presence of β-alkyl substituents can influence the reactivity of the substrate in such additions. nih.gov

The general mechanism of a conjugate addition involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the carbonyl oxygen. wikipedia.org Subsequent protonation of the enolate, typically at the α-carbon, yields the 1,4-addition product. wikipedia.org

A variety of nucleophiles can participate in Michael additions to α,β-unsaturated esters, including organocopper reagents (Gilman reagents), enamines (Stork enamine reaction), and stabilized carbanions like those derived from malonic esters. wikipedia.org The reaction is thermodynamically favorable due to the formation of a stronger carbon-carbon single bond at the expense of a weaker carbon-carbon double bond. libretexts.org

For this compound, the general scheme for a Michael addition can be depicted as follows:

Scheme 1: General Michael Addition to this compound

Generated code

Where Nu- represents a nucleophile.

The conjugate addition to an α,β-unsaturated ester like this compound can lead to the formation of one or more new stereocenters. The β-carbon of this compound is prochiral, and its reaction with a nucleophile can generate a new chiral center. If the nucleophile itself is chiral or if a chiral catalyst is employed, the reaction can proceed with diastereoselectivity or enantioselectivity. libretexts.org

The stereochemical outcome is influenced by the steric hindrance posed by the substituents on the double bond and the nucleophile, as well as the geometry of the enolate intermediate. For β,β-disubstituted α,β-unsaturated esters, the approach of the nucleophile is often directed by the relative sizes of the β-substituents to minimize steric interactions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient double bond of α,β-unsaturated esters makes them good dienophiles in Diels-Alder reactions. wikipedia.org In this [4+2] cycloaddition, the ester acts as the 2π component, reacting with a conjugated diene. The reaction is typically promoted by heat or Lewis acid catalysis, which enhances the electrophilicity of the dienophile by coordinating to the carbonyl oxygen. wikipedia.org

Similarly, α,β-unsaturated esters can participate in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and diazomethanes to form five-membered heterocyclic rings.

Hydrogenation and Reduction Mechanisms

The reduction of α,β-unsaturated esters like this compound can be directed to selectively reduce the carbon-carbon double bond (conjugate reduction) or the ester functionality, or to reduce both.

Catalytic hydrogenation is a common method for the reduction of the double bond. A study involving the enzymatic asymmetric reduction of isolated carbon-carbon double bonds utilized this compound as a substrate. uni-freiburg.de In this research, the compound was synthesized and subsequently subjected to reduction. uni-freiburg.de

Furthermore, metal hydride reagents can be employed for reduction. For instance, sodium borohydride (B1222165) (NaBH₄) was used in a procedure involving this compound, where it was added dropwise to the reaction mixture on ice. uni-freiburg.de The specific outcome of this reduction in the context of the full study was part of a broader investigation into enzymatic reductions. uni-freiburg.de The choice of reducing agent and reaction conditions determines the selectivity of the reduction.

Reagent/Catalyst Typical Outcome on α,β-Unsaturated Esters
H₂/Pd, Pt, or NiReduction of the C=C double bond
NaBH₄Typically reduces the carbonyl group, but can effect conjugate reduction under certain conditions
LiAlH₄Reduction of the ester to an alcohol
Enzymatic (e.g., ene-reductases)Asymmetric reduction of the C=C double bond

Transformations of the Alkyl Side Chains

While the primary reactivity of this compound is associated with its α,β-unsaturated ester moiety, the alkyl side chains (the ethyl group at the β-position and the butyl group) can also undergo chemical transformations. These reactions, however, typically require more forcing conditions and are less common than reactions at the conjugated system. Such transformations could include free-radical halogenation at allylic or saturated positions, or oxidation under harsh conditions. Specific research detailing such transformations on this compound is not prominent in the available literature.

Functionalization of the Heptyl Chain

The heptyl group attached to the β-carbon of the enoate system, while generally considered less reactive than the conjugated core, can undergo functionalization through various modern synthetic methodologies. These reactions typically target the C-H bonds of the alkyl chain or involve the double bond in isomerization/functionalization sequences.

Long-chain alkyl groups in unsaturated fatty compounds can be functionalized through several strategies that are applicable to the heptyl chain of this compound. acs.org Lewis acid-induced electrophilic additions can introduce new alkyl or acyl groups. aocs.org For instance, Friedel-Crafts acylation, promoted by reagents like ethylaluminum dichloride, can introduce a ketone functionality, leading to β,γ-unsaturated oxo-carboxylic acids. aocs.org

Another approach involves transition metal-catalyzed C–H functionalization. rsc.org These methods often employ a directing group to achieve regioselectivity, guiding the catalyst to a specific C-H bond. While the ester group in this compound is a relatively weak directing group, specialized catalytic systems can facilitate the introduction of aryl, alkyl, or other functional groups at positions along the heptyl chain. rsc.org Isomerizing functionalization reactions, which can migrate the double bond to the terminal position of the heptyl chain, open up possibilities for selective transformations at the ω-position, such as hydroformylation to introduce an aldehyde group. acs.org However, a significant challenge in these reactions is the thermodynamic preference for the internal, and particularly the conjugated, double bond isomer. acs.org

Reactions at the Ethyl Branch

The ethyl group of this compound is situated at the α-carbon of the ester. The α-protons on this ethyl group are acidic due to their proximity to the electron-withdrawing carbonyl group, allowing for the formation of an enolate intermediate. This enolate is a potent nucleophile and a key intermediate for functionalization at the ethyl branch.

The formation of the enolate can be achieved by treatment with a suitable base. The regioselectivity of enolate formation in unsymmetrical ketones is a well-studied phenomenon, and similar principles apply to this α,β-unsaturated ester. organic-chemistry.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate by deprotonation of the less substituted α-carbon (the methyl group of the ethyl branch). nih.gov Conversely, weaker bases and higher temperatures would favor the formation of the more thermodynamically stable enolate.

Once formed, the enolate can participate in a variety of reactions. A common transformation is alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion to introduce a new alkyl group at the α-position. kaust.edu.sa This reaction is a powerful tool for carbon-carbon bond formation. The enolate can also react with other electrophiles, such as aldehydes in an aldol-type reaction, or halogens to introduce a halide at the α-position. kaust.edu.sa

Catalytic Transformations of this compound

Catalysis offers efficient and selective routes for the transformation of this compound. Transition metal catalysts, organocatalysts, and biocatalysts can all be employed to modify the structure of this molecule in various ways.

Transition metal catalysts are widely used for the transformation of α,β-unsaturated esters. Nickel and copper catalysts are particularly effective for a range of reactions.

Nickel-Catalyzed Reactions: Nickel catalysts have been successfully employed for the asymmetric hydrogenation of α,β-unsaturated esters, providing access to chiral saturated esters with high enantioselectivity. acs.org These reactions often utilize chiral phosphine (B1218219) ligands to control the stereochemical outcome. While direct examples with this compound are not prevalent in the literature, the principles are broadly applicable. Nickel catalysts are also known to effect the dialkylation of alkenylarenes, a process that could potentially be adapted for the difunctionalization of the double bond in this compound. nih.gov Furthermore, nickel-catalyzed C-O bond cleavage allows for the replacement of the ester moiety with functionalized alkyl chains. kaust.edu.sa

Copper-Catalyzed Reactions: Copper-catalyzed reactions are among the most common transformations for α,β-unsaturated carbonyl compounds. organic-chemistry.org The conjugate addition of organometallic reagents, such as Grignard reagents, in the presence of a copper catalyst is a powerful method for introducing a wide variety of substituents at the β-position. organic-chemistry.org This would allow for further functionalization of the heptyl chain or the introduction of different alkyl or aryl groups. Copper catalysts also facilitate cascade reactions, such as a reductive aldolization followed by lactonization, which can lead to the formation of complex lactone structures. nih.govnih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions on α,β-Unsaturated Esters
Catalyst SystemReaction TypeSubstrate TypeProduct TypeReference
NiX₂ / Chiral PhosphineAsymmetric Hydrogenationα,β-Unsaturated EstersChiral Saturated Esters acs.org
Ni(cod)₂ / LigandDialkylationAlkenylarenesγ-Aryl Alkyl Carbonyls nih.gov
CuBr·SMe₂ / JosiphosEnantioselective Conjugate Additionα,β-Unsaturated Estersβ-Substituted Chiral Esters organic-chemistry.org
Cu(OTf)₂ / LigandReductive Aldolization-Lactonizationα,β-Unsaturated Estersγ- and δ-Lactones nih.govnih.gov

Organocatalysis provides a metal-free alternative for the transformation of α,β-unsaturated esters. Chiral secondary amines, such as derivatives of proline, are commonly used to activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack. While less common for esters, similar principles can apply.

A key organocatalytic transformation is the conjugate addition of nucleophiles, often referred to as the Michael reaction. libretexts.org A variety of carbon and heteroatom nucleophiles can be added to the β-position of the enoate system. For example, the addition of malonates to enones can be catalyzed by organocatalysts with high enantioselectivity. nih.gov Similarly, DBU has been shown to catalyze the conjugate addition of water to certain α,β-unsaturated systems. organic-chemistry.org These methods could be applied to this compound to introduce new functional groups at the β-carbon.

Table 2: Examples of Organocatalytic Reactions on α,β-Unsaturated Systems
CatalystReaction TypeNucleophileSubstrate TypeProduct TypeReference
5-Pyrrolidin-2-yltetrazoleAsymmetric Conjugate AdditionMalonatesEnonesChiral Adducts nih.gov
DBUConjugate AdditionWaterAlkynyl o-Quinone MethidesFlavanones organic-chemistry.org

Biocatalysis offers a green and highly selective method for chemical transformations. Ene-reductases (ERs), a class of enzymes from the Old Yellow Enzyme (OYE) family, are particularly effective for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds. nih.gov

The enzymatic reduction of this compound has been demonstrated using ene-reductases. google.com These enzymes catalyze the stereoselective hydrogenation of the C=C bond, leading to the formation of the corresponding saturated ester with high enantiomeric excess. google.com The reaction typically requires a cofactor such as NADPH, and whole-cell systems or isolated enzymes can be used. google.comnih.gov The substrate scope of ene-reductases is broad, and they can tolerate a variety of substituents on the α,β-unsaturated system. nih.gov

Table 3: Biocatalytic Reduction of Enoates
EnzymeReaction TypeCo-substrateProductKey FeaturesReference
Enoate-reductaseStereoselective C=C bond hydrogenationOxidizable co-substrate (e.g., 3-methylcyclohex-2-enone)Saturated esterHigh stereoselectivity, NAD(P)H-free system possible google.com
Ene-reductases (OYE family)Asymmetric reduction of C=C bondNADPHChiral saturated carbonyl compoundsBroad substrate scope, high enantioselectivity nih.govnih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

The reactions of this compound are governed by well-established mechanistic principles of organic chemistry. The conjugated nature of the molecule dictates its reactivity towards both nucleophiles and electrophiles.

In nucleophilic additions, the reaction can proceed via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition) to the β-carbon. The Michael reaction is a classic example of a 1,4-addition, where a nucleophilic enolate attacks the β-carbon of the α,β-unsaturated system. libretexts.org The resulting enolate intermediate is then protonated to give the final product.

In transition metal-catalyzed reactions, the mechanism often involves a catalytic cycle. For example, in copper-catalyzed conjugate additions, a copper hydride species is often generated in situ, which then adds to the double bond. nih.gov In nickel-catalyzed hydrogenations, the mechanism can involve the coordination of the nickel catalyst to the double bond, followed by the oxidative addition of hydrogen and subsequent reductive elimination to form the saturated product. acs.org

The functionalization of the alkyl chains can proceed through different mechanisms. C-H activation by transition metals often involves the formation of a metallacycle intermediate. rsc.org Radical reactions can also be employed, where a radical initiator generates a radical species that can add to the double bond or abstract a hydrogen from the alkyl chain.

Radical Reaction Pathways

The presence of the α,β-unsaturated system in compounds like this compound makes them susceptible to radical addition reactions. These reactions are of significant interest, particularly in atmospheric chemistry and synthetic organic chemistry.

The gas-phase reactions of α,β-unsaturated esters with radicals, such as the hydroxyl radical (•OH), are crucial for understanding their atmospheric degradation. Studies on ethyl crotonate have shown that the reaction with •OH radicals proceeds primarily through the addition of the radical to the C=C double bond, leading to the formation of β-hydroxyalkyl radicals. researchgate.net This is generally the most favorable pathway due to the formation of a more stable radical intermediate. researchgate.net

The rate coefficients for the reaction of hydroxyl radicals and chlorine atoms with ethyl crotonate have been determined at 298 K and atmospheric pressure. acs.org These values provide an insight into the atmospheric lifetime and reactivity of such compounds.

Table 1: Rate Coefficients for the Reaction of Radicals with Ethyl Crotonate at 298 K

Reactant Radical Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
Ethyl Crotonate •OH (4.96 ± 0.61) x 10⁻¹¹
Ethyl Crotonate Cl• (2.52 ± 0.62) x 10⁻¹⁰

Data sourced from a study on the gas-phase oxidation of methyl and ethyl crotonate. acs.org

In a synthetic context, radical additions to α,β-unsaturated esters can be a powerful tool for carbon-carbon bond formation. For instance, photoredox-initiated radical chain reactions have been explored for the addition of alkyl radicals to Michael acceptors. researchgate.net The regioselectivity of these additions (1,4- vs. 1,2-addition) can be influenced by the nature of the radical and the substrate. researchgate.net

Concerted vs. Stepwise Mechanisms

The conjugate addition of nucleophiles to α,β-unsaturated esters, often referred to as the Michael addition, is a cornerstone of organic synthesis. The mechanism of this reaction can be either concerted or stepwise, depending on the nature of the nucleophile, the substrate, and the reaction conditions.

In many cases, the Michael addition is considered a stepwise process involving the formation of a resonance-stabilized enolate intermediate. numberanalytics.comlibretexts.org The nucleophile attacks the β-carbon of the unsaturated ester, leading to the formation of an enolate which is then protonated to give the final product. libretexts.org This stepwise mechanism is supported by numerous experimental and computational studies. researchgate.net

However, the possibility of a concerted mechanism has also been explored, particularly in the context of cycloaddition reactions involving α,β-unsaturated esters. acs.org For certain nucleophiles and substrates, a concerted pathway where bond formation and breaking occur simultaneously in a single transition state may be operative. acs.org The distinction between a concerted and a stepwise mechanism can often be subtle and may depend on the specific reaction coordinates.

Computational studies on the addition of thiols to Michael acceptors have provided detailed insights into the potential energy surfaces of these reactions, revealing that the mechanism can vary from a fully concerted to a stepwise pathway involving distinct intermediates. researchgate.net

Influence of Reaction Conditions on Selectivity and Rate

The outcome of reactions involving this compound, including selectivity and reaction rate, is highly dependent on the specific reaction conditions employed. Key factors include the nature of the nucleophile, the solvent, temperature, and the use of catalysts.

Nucleophile: The nature of the nucleophile plays a critical role in determining the regioselectivity of the addition to α,β-unsaturated esters. "Soft" nucleophiles, such as organocuprates and thiols, generally favor 1,4-conjugate addition. In contrast, "hard" nucleophiles, like organolithium reagents, tend to favor 1,2-addition to the carbonyl group. youtube.com However, this is a generalization, and other factors can also influence the outcome.

Solvent: The solvent can significantly impact the rate and selectivity of conjugate addition reactions. Polar aprotic solvents can stabilize charged intermediates, such as the enolate formed in a stepwise Michael addition, thereby influencing the reaction pathway. In some cases, the use of protic solvents can lead to protonation of the intermediate and affect the stereochemical outcome.

Temperature: Temperature can influence the balance between kinetically and thermodynamically controlled products. youtube.com In reversible addition reactions, lower temperatures may favor the kinetically preferred product (often the 1,2-adduct), while higher temperatures can allow for equilibration to the more stable thermodynamic product (typically the 1,4-adduct). youtube.compressbooks.pub

Catalysis: The use of catalysts can dramatically alter the rate and selectivity of reactions. For example, Lewis acids can activate the α,β-unsaturated ester by coordinating to the carbonyl oxygen, thereby enhancing its electrophilicity and influencing the regioselectivity of nucleophilic attack. Chiral catalysts can be employed to achieve enantioselective conjugate additions, a powerful strategy in asymmetric synthesis. organic-chemistry.org

Table 2: Illustrative Examples of the Influence of Reaction Conditions on Conjugate Addition to α,β-Unsaturated Esters

Substrate Nucleophile/Reagent Catalyst/Conditions Predominant Product
Ethyl Crotonate Diethyl methylmalonate Sodium ethoxide 1,4-addition product oup.com
α,β-Unsaturated Ester α-Sulfonylallylic carbanion Lithium ion anti-diastereoselective 1,4-addition nih.gov
α,β-Unsaturated Ester Grignard Reagent CuI-Tol-BINAP Enantioselective 1,4-addition organic-chemistry.org

This table provides examples from the literature on related α,β-unsaturated esters to illustrate the impact of reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3 Ethylhept 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural analysis of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in identifying spin-spin coupling networks between neighboring protons. In the COSY spectrum of Ethyl 3-ethylhept-2-enoate, cross-peaks would reveal correlations between the vinylic proton and the adjacent methylene (B1212753) protons of the ethyl group at the C3 position, as well as the coupling between the methylene and methyl protons within the ethyl ester group and the various protons of the butyl group attached to C3.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): The HMQC or HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. nih.gov This is crucial for assigning the carbon resonances based on the already assigned proton signals. For instance, the vinylic proton signal would show a correlation to the vinylic carbon signal, and the methylene protons of the ethoxy group would correlate with the corresponding O-CH₂ carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the vinylic proton to the carbonyl carbon of the ester and the carbons of the ethyl group at C3. Similarly, the protons of the ethyl ester would show correlations to the carbonyl carbon.

A hypothetical summary of expected 2D NMR correlations for this compound is presented in the table below.

Proton (¹H) SignalCOSY Correlations (¹H)HMQC/HSQC Correlations (¹³C)HMBC Correlations (¹³C)
Vinylic-HMethylene-H (C3-ethyl)Vinylic-CCarbonyl-C, C3, C4
Methylene-H (Ethoxy)Methyl-H (Ethoxy)O-CH₂Carbonyl-C
Methyl-H (Ethoxy)Methylene-H (Ethoxy)O-CH₂-CH₃O-CH₂
Methylene-H (C3-ethyl)Methyl-H (C3-ethyl), Vinylic-HC3-CH₂C2, C3, C4, C3-ethyl-CH₃
Methyl-H (C3-ethyl)Methylene-H (C3-ethyl)C3-ethyl-CH₃C3, C3-CH₂
Methylene-H (Butyl)Adjacent Methylene-HCorresponding CAdjacent C's
Methyl-H (Butyl)Adjacent Methylene-HCorresponding CAdjacent C's

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself. rssl.comkoreascience.krnih.govemerypharma.com The principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that resonance. rssl.com

For the purity assessment of this compound, a known mass of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) would be added to a precisely weighed sample of the compound. koreascience.kr By comparing the integrals of specific, well-resolved signals of the analyte with those of the internal standard, the absolute purity of the sample can be calculated with high accuracy and precision. emerypharma.com This method is also invaluable for monitoring the progress of the reaction that synthesizes this compound, allowing for the quantification of starting materials, intermediates, and the final product directly in the reaction mixture.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule from its molecular ion peak. For this compound (C₁₁H₂₀O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the ethoxy group (-OC₂H₅), the ethyl group at C3, and cleavage at various points along the butyl chain. These fragmentation pathways help to confirm the connectivity of the molecule. nih.gov

A hypothetical fragmentation pattern for this compound in an MS/MS experiment is outlined below.

Precursor Ion (m/z)FragmentationFragment Ion (m/z)Neutral Loss
[M+H]⁺Loss of ethanol (B145695)[M+H - C₂H₅OH]⁺C₂H₅OH
[M+H]⁺Loss of ethoxy radical[M+H - •OC₂H₅]⁺•OC₂H₅
[M+H]⁺McLafferty rearrangement[C₅H₈O₂]⁺•C₆H₁₂
[M+H]⁺Cleavage of C3-C4 bond[C₇H₁₁O₂]⁺C₄H₉•

Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov It is an indispensable tool for assessing the purity of volatile compounds like this compound and for identifying impurities. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods are crucial for confirming the presence of key structural motifs, namely the α,β-unsaturated ester functionality and the aliphatic side chains.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A strong absorption band is anticipated in the region of 1715-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ester. The conjugation of the double bond with the carbonyl group typically lowers the stretching frequency compared to a saturated ester. Another key feature would be the C=C stretching vibration from the alkene moiety, expected to appear around 1640-1650 cm⁻¹. The C-O stretching vibrations of the ester group are predicted to produce strong bands in the 1250-1000 cm⁻¹ region. Furthermore, C-H stretching vibrations of the ethyl and heptenyl groups would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The C=O stretch in this compound is expected to be a relatively weak band in the Raman spectrum. In contrast, the C=C stretching vibration of the double bond is anticipated to produce a strong Raman signal in the 1640-1650 cm⁻¹ region due to the polarizability of the π-bond. The various C-C stretching and C-H bending vibrations within the aliphatic chains will also give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which can be used for unambiguous identification.

Functional Group Vibrational Mode Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (α,β-unsaturated ester)Stretching1715-1730 (Strong)1715-1730 (Weak)
C=C (alkene)Stretching1640-1650 (Medium)1640-1650 (Strong)
C-O (ester)Stretching1250-1000 (Strong)Weak
C-H (alkane/alkene)Stretching2850-3000 (Medium-Strong)2850-3000 (Medium-Strong)

Chromatographic Methodologies for Isolation and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound from reaction mixtures or natural sources.

Preparative Gas Chromatography (GC) is a powerful technique for the separation and isolation of volatile and thermally stable compounds on a larger scale than analytical GC. For this compound, which may exist as (E) and (Z) isomers due to the trisubstituted double bond, preparative GC is an ideal method for their separation. The choice of a suitable stationary phase is critical for achieving baseline separation of the geometric isomers. A mid-polarity to polar stationary phase, such as those containing cyanopropyl or polyethylene (B3416737) glycol functionalities, would likely provide the necessary selectivity.

The process involves injecting a larger volume of the isomeric mixture onto the preparative GC column. The isomers, having slightly different boiling points and interactions with the stationary phase, will elute at different retention times. By using a collection system at the detector outlet, the individual (E) and (Z) isomers can be trapped in high purity. The collected fractions can then be analyzed by analytical GC or other spectroscopic methods to confirm their identity and assess their isomeric purity. Purity assessment of the bulk material can also be performed using analytical GC with a flame ionization detector (FID), which provides a quantitative measure of the relative amounts of each component in the sample.

Parameter Typical Condition for Preparative GC of this compound Isomers
Column Type Fused silica (B1680970) capillary column with a polar stationary phase (e.g., Carbowax 20M, DB-WAX)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, ramped to 220 °C at 5 °C/min
Carrier Gas Helium or Nitrogen
Detector Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter
Collection System Cryogenic or solvent-based trapping system

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis and purification of this compound, particularly if the compound exhibits thermal instability or if larger-scale purification is required. For a moderately polar compound like an α,β-unsaturated ester, both normal-phase and reversed-phase HPLC can be employed.

In a reversed-phase setup, a nonpolar stationary phase (e.g., C18 or C8) would be used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The more nonpolar (E)-isomer is expected to have a slightly longer retention time than the (Z)-isomer in a reversed-phase system, although this can vary depending on the specific column and mobile phase composition. A UV detector set to a wavelength around 210-230 nm, where the π-π* transition of the conjugated system occurs, would be suitable for detection. sielc.comsielc.com

Normal-phase HPLC, utilizing a polar stationary phase (e.g., silica or cyano-propyl) and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), can also be effective for isomer separation. In this mode, the more polar (Z)-isomer would likely exhibit stronger retention. HPLC is also a valuable tool for quantitative analysis, allowing for the determination of the concentration of this compound in a sample with high accuracy and precision. sielc.comsielc.com

HPLC Mode Stationary Phase Typical Mobile Phase Elution Order (Expected)
Reversed-Phase C18 (Octadecylsilane)Acetonitrile/Water or Methanol/Water(Z)-isomer followed by (E)-isomer
Normal-Phase Silica GelHexane/Ethyl Acetate(E)-isomer followed by (Z)-isomer

Theoretical and Computational Studies of Ethyl 3 Ethylhept 2 Enoate

Quantum Chemical Calculations

There is currently no publicly available research that details the quantum chemical calculations for Ethyl 3-ethylhept-2-enoate. Consequently, specific data on its electronic structure, conformational analysis, and predicted spectroscopic properties are not available.

Electronic Structure Analysis (e.g., HOMO-LUMO energies)

No studies were found that have calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions.

Conformational Analysis and Energy Minima

A conformational analysis to identify the stable conformers and their corresponding energy minima has not been published for this compound. Such studies are vital for understanding the three-dimensional structure of the molecule and how its shape influences its physical and chemical properties.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

While experimental spectroscopic data may exist in various databases, dedicated computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies of this compound are absent from the scientific literature. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Molecular Dynamics Simulations

The application of molecular dynamics simulations to study the behavior of this compound over time also appears to be an uninvestigated area.

Solvent Effects on Reactivity and Conformation

Interaction with Catalytic Surfaces or Biomolecules (if applicable)

There is no available literature on molecular dynamics simulations studying the interaction of this compound with catalytic surfaces or biomolecules. These types of studies are essential for applications in catalysis and pharmacology.

Reaction Pathway Modeling and Transition State Analysis

Calculation of Activation Barriers and Reaction Energetics

No data is available in the scientific literature regarding the calculation of activation barriers and reaction energetics for this compound.

Understanding Regio- and Stereoselectivity from a Theoretical Perspective

There are no theoretical studies available that would provide insight into the regio- and stereoselectivity of reactions involving this compound.

Role of Ethyl 3 Ethylhept 2 Enoate in Complex Chemical Syntheses and Specialized Applications

As a Versatile Building Block in Organic Synthesis

The structure of ethyl 3-ethylhept-2-enoate, featuring an α,β-unsaturated ester moiety, suggests its potential as a versatile synthon. However, specific examples of its use are not prominently documented.

Precursor for Advanced Aliphatic Compounds

In principle, the carbon-carbon double bond and the ester functional group of this compound could be manipulated to create a variety of advanced aliphatic compounds. Potential transformations could include catalytic hydrogenation to the corresponding saturated ester, ethyl 3-ethylheptanoate, or conjugate addition reactions to introduce further functionalization. However, specific research detailing these transformations for this compound is not available.

Intermediate in the Synthesis of Heterocyclic Systems

α,β-Unsaturated esters are known to be valuable precursors in the synthesis of a wide array of heterocyclic compounds. These reactions often involve Michael additions followed by intramolecular cyclization. For instance, reaction with dinucleophiles like hydrazines, ureas, or amidines can lead to the formation of pyrazolones, pyrimidinediones, and other heterocyclic cores. While this is a general strategy, no specific studies demonstrating the use of this compound for the synthesis of heterocyclic systems have been identified.

Substrate for Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are efficient processes where multiple bond-forming events occur in a single synthetic operation. The conjugated system in this compound makes it a potential candidate for such reactions, for example, in a Michael-initiated ring-closure sequence. These reactions offer a rapid increase in molecular complexity from simple starting materials. Despite the theoretical potential, there is no specific mention in the scientific literature of this compound being utilized as a substrate in cascade or tandem reactions.

Occurrences and Transformations in Environmental or Biological Contexts

The presence and transformations of this compound in environmental or biological systems have not been a subject of detailed investigation based on available data.

Formation as a Product of Chemical Degradation

Esters can be formed through the degradation of larger organic molecules. For instance, the breakdown of certain polymers or lipids under specific environmental conditions could potentially lead to the formation of smaller, volatile esters. However, there is no specific evidence to suggest that this compound is a known product of any significant chemical degradation pathway.

Role in Natural Product Elucidation or Bio-Inspired Synthesis (excluding direct biological activity)

While the structural motifs present in this compound are found in various natural products, there is no documented role for this specific compound in the elucidation of natural product structures or in bio-inspired synthetic strategies. Bio-inspired syntheses often mimic proposed biosynthetic pathways, but no such pathway is known to involve this compound.

Integration into Materials Science or Polymer Chemistry (as monomer or additive)

Extensive searches of scientific literature and patent databases did not yield any specific data or research findings on the integration of this compound into materials science or polymer chemistry, either as a monomer for polymerization or as a functional additive in polymer formulations.

The primary documented context for this compound is in synthetic organic chemistry, specifically as a substrate in enzymatic reduction studies. A 2022 doctoral thesis from the University of Freiburg details the synthesis of this compound for use in investigating the enzymatic asymmetric reduction of carbon-carbon double bonds. uni-freiburg.de However, this research does not extend to the application of the compound in the field of polymers.

Due to the absence of published research in this area, no data tables or detailed findings on its role in polymer science can be provided. The potential for this compound to act as a monomer or a polymer modifier remains a subject for future investigation. Its chemical structure, featuring an α,β-unsaturated ester, theoretically allows for participation in polymerization reactions, but no evidence of this application has been reported in the available scientific literature.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Ethyl 3-ethylhept-2-enoate should prioritize the development of sustainable and efficient methodologies that offer improvements over classical approaches like the Wittig or Horner-Wadsworth-Emmons reactions. These traditional methods often suffer from poor atom economy and the generation of stoichiometric amounts of waste.

Future research should focus on catalytic cross-metathesis reactions. nih.gov Kinetically-controlled catalytic cross-metathesis has been shown to be effective for generating (Z)-α,β-unsaturated esters selectively. nih.gov The use of molybdenum-based catalysts, for instance, in the presence of acetonitrile (B52724), has been demonstrated to promote the formation of Z-isomers with high selectivity. nih.gov This approach could provide a more sustainable and atom-economical route to this compound.

Another promising direction is the boronic acid-catalyzed condensation of ketene (B1206846) dialkyl acetals with aldehydes. nih.gov This method has been shown to produce (E)-α,β-unsaturated esters in high yields with excellent stereoselectivity, using only catalytic amounts of the acid and generating ethanol (B145695) as the primary byproduct. nih.gov Adapting this methodology for the synthesis of this compound could offer a greener alternative to traditional methods.

Furthermore, exploring photocatalyzed alkoxycarbonylation of alkenes presents an efficient pathway to aliphatic esters and could be adapted for α,β-unsaturated esters. researchgate.net Such methods often proceed under mild conditions and offer high levels of chemoselectivity, regioselectivity, and stereoselectivity. researchgate.net

A summary of potential modern synthetic routes is presented in Table 1.

Synthetic MethodCatalyst/ReagentPotential Advantages
Catalytic Cross-MetathesisMolybdenum or Ruthenium-based catalystsHigh Z-selectivity, improved atom economy
Boronic Acid-Catalyzed Condensation2,4,5-Trifluorophenylboronic acidHigh E-selectivity, mild conditions, minimal byproducts
Photocatalyzed AlkoxycarbonylationNot specifiedHigh selectivity, mild reaction conditions
Steglich EsterificationNot specifiedUseful for challenging substrates like fluorinated moieties

Exploration of Underutilized Catalytic Systems for Transformations

The transformation of this compound can be significantly enhanced by exploring novel catalytic systems. While traditional catalysts have been employed for reactions of α,β-unsaturated esters, many modern catalytic systems remain underutilized for this specific substrate.

Organocatalysis, for instance, presents a powerful tool for asymmetric transformations. The conjugate addition of various nucleophiles to α,β-unsaturated esters can be catalyzed by chiral organic molecules, offering a metal-free approach to the synthesis of valuable chiral building blocks.

Transition metal catalysis beyond the standard palladium or ruthenium systems also warrants investigation. Iron-catalyzed reactions, for example, have shown promise in the conjugate addition of Grignard reagents to α,β,γ,δ-unsaturated esters and amides, offering unique selectivity. researchgate.net The application of such inexpensive and abundant metals could provide cost-effective and environmentally benign methods for the functionalization of this compound.

The use of enzymatic catalysts, such as geranylgeranyl reductases from archaea, for the asymmetric reduction of the carbon-carbon double bond in compounds like this compound is another promising area. nih.gov This biocatalytic approach could lead to highly enantioselective reductions under mild conditions. nih.gov

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The conjugate addition, or Michael addition, is a key reaction of α,β-unsaturated esters. masterorganicchemistry.com The electrophilic nature of the β-carbon, arising from conjugation with the carbonyl group, makes it susceptible to nucleophilic attack. libretexts.org

Future research should focus on detailed mechanistic studies of various additions to this compound. This includes investigating the factors that govern 1,2- versus 1,4-addition, such as the nature of the nucleophile, the solvent, and the presence of Lewis acids. For example, while soft nucleophiles like cuprates tend to favor 1,4-addition, hard nucleophiles like organolithium reagents may favor 1,2-addition to the carbonyl group. tib.eu

Computational studies, in conjunction with experimental work, could provide valuable insights into the transition states and intermediates of these reactions, allowing for a more rational design of catalysts and reaction conditions to achieve desired selectivities.

Expansion of Synthetic Utility towards High-Value Chemicals

The synthetic utility of this compound as a building block for high-value chemicals is an area ripe for exploration. Its structure, featuring both an ester and a reactive double bond, makes it a versatile precursor for a variety of more complex molecules.

One potential application is in the fragrance and flavor industry. Many α,β-unsaturated esters are known for their fruity and floral scents. google.com Investigating the olfactory properties of this compound and its derivatives could lead to the discovery of new fragrance compounds.

Furthermore, this compound can serve as a key intermediate in the synthesis of biologically active compounds and natural products. The conjugate addition of various functional groups can introduce chirality and complexity, paving the way for the synthesis of pharmaceuticals and agrochemicals. For instance, the conjugate addition of cyanide to α,β-unsaturated systems is a known method for the synthesis of more complex molecules. researchgate.net

The development of tandem reactions, where multiple transformations occur in a single pot, could further enhance the synthetic utility of this compound, leading to rapid and efficient access to complex molecular architectures.

Advanced Analytical Methodologies for Trace Detection and Characterization

The development of sensitive and selective analytical methods is essential for the quality control of this compound and for monitoring its presence in various matrices, especially in applications like flavors and fragrances where trace amounts can have a significant impact.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. nih.govresearchgate.net Future research could focus on optimizing GC-MS methods for the trace detection of this compound, including the use of different ionization techniques like electron ionization (EI) and chemical ionization (CI) to obtain comprehensive structural information. nih.gov Derivatization with reagents like pentafluorobenzyl hydroxylamine (B1172632) can enhance the sensitivity of detection for α,β-unsaturated aldehydes and could be explored for esters as well. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is another valuable tool, particularly for the analysis of less volatile derivatives or for preparative-scale separations. nih.govresearchgate.net The development of chiral HPLC methods would be crucial for determining the enantiomeric purity of products resulting from asymmetric transformations of this compound.

The use of advanced spectroscopic techniques like two-dimensional NMR spectroscopy would also be invaluable for the unambiguous structural characterization of this compound and its reaction products.

Q & A

Q. How can high-throughput phasing pipelines enhance structural analysis of this compound analogs?

  • Methodological Answer : Integrate SHELXC/D/E into automated workflows for rapid phase determination. Leverage synchrotron data for weak reflections, as applied in macromolecular crystallography. Address low-resolution limits by iterative density modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.